molecular formula C21H21N3 B5869130 N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine

N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine

Cat. No.: B5869130
M. Wt: 315.4 g/mol
InChI Key: JSUVMQUNMCUCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine is a complex organic compound that features a naphthalene ring, a benzimidazole ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine typically involves the reduction of secondary amides to amines. One common method uses triflic anhydride for amide activation and sodium borohydride (NaBH4) for reduction . The reaction is carried out under mild conditions, ranging from 0°C to room temperature, and displays good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reduction techniques, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes like β-1,3-glucanase and ABC transporters, inhibiting their activity through van der Waals forces and hydrogen bonding . This interaction disrupts cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine is unique due to its combination of a naphthalene ring, a benzimidazole ring, and an isopropyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-15(2)24-20-13-6-5-12-19(20)23-21(24)22-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-13,15H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUVMQUNMCUCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.